5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorovalerophenone
Description
Dioxane Ring Conformation
- The 5,5-dimethyl-1,3-dioxane ring adopts a chair conformation , minimizing steric strain.
- Methyl groups at C5 occupy axial positions , introducing 1,3-diaxial interactions that may slightly destabilize the chair form. Computational studies on analogous 5-substituted dioxanes suggest a ΔG° of ~0.5–1.0 kcal/mol favoring the chair.
Valerophenone Chain Orientation
Stereoelectronic Effects
- Hyperconjugative interactions (e.g., σ(C–O) → σ*(C–H) ) stabilize the chair conformation.
- The fluorine atom exerts an electron-withdrawing effect, polarizing the ketone group and influencing dipole-dipole interactions.
Comparative Structural Analysis with Analogous Dioxane Derivatives
Key comparisons with structurally related compounds:
Key Observations:
- Fluorine Position : The 4'-fluorine in the target compound enhances electronic conjugation with the ketone compared to the 3'-fluoro analog, affecting solubility and reactivity.
- Side Chain Length : The pentanone chain introduces greater flexibility than shorter chains (e.g., butyrophenone derivatives).
- Dioxane Substitution : The 5,5-dimethyl groups impart steric bulk, reducing ring inversion rates compared to unsubstituted dioxanes.
This structural diversity underscores the compound’s unique physicochemical profile among dioxane derivatives.
Properties
IUPAC Name |
5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FO3/c1-17(2)11-20-16(21-12-17)6-4-3-5-15(19)13-7-9-14(18)10-8-13/h7-10,16H,3-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPDJGEXBILSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645933 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-18-0 | |
| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-fluorophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of the Dioxane Ring
The dioxane ring is synthesized through acetalization reactions involving carbonyl compounds and diols. The process includes:
- Reacting acetone with ethylene glycol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) as a catalyst.
- Maintaining the reaction temperature around 60–80°C to optimize yield and minimize side reactions.
- Using azeotropic distillation to remove water and drive the equilibrium towards dioxane formation.
Step 3: Coupling of Dioxane Ring with Fluorinated Valerophenone
The coupling step involves nucleophilic substitution or condensation reactions:
- Reacting the dioxane derivative with the fluorinated valerophenone in the presence of a base (e.g., sodium hydride or potassium carbonate).
- Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to enhance solubility and reaction efficiency.
- Stirring at room temperature or slightly elevated temperatures (30–50°C) ensures complete coupling.
Step 4: Purification
Purification is critical to achieving high purity:
- Crystallization from solvents like ethanol or methanol.
- Chromatographic techniques such as silica gel column chromatography using hexane/ethyl acetate mixtures.
- Analytical techniques like NMR spectroscopy and mass spectrometry confirm structural integrity.
Reaction Conditions and Optimization
Proper control of reaction conditions is essential for successful synthesis:
- Catalysts: Acidic catalysts are used for acetalization; Lewis acids like AlCl₃ are employed for acylation.
- Temperature: Controlled temperatures prevent unwanted side reactions.
- Solvents: Polar aprotic solvents improve yields during coupling reactions.
Continuous flow reactors can be utilized for industrial-scale synthesis to enhance reaction efficiency and scalability.
Table Summarizing Key Reaction Steps
| Step | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Formation of Dioxane Ring | Acetalization | Acetone, Ethylene Glycol | Acid catalyst, 60–80°C | Dioxane ring formation |
| Introduction of Fluorinated Group | Friedel-Crafts Acylation | Fluorobenzene, Valeroyl Chloride | AlCl₃, 0–10°C | Fluorinated valerophenone moiety |
| Coupling Reaction | Nucleophilic Substitution | Dioxane derivative, Fluorovalero compound | Base, DMF/THF, 30–50°C | Coupled product |
| Purification | Crystallization/Chromatography | Ethanol/Methanol | Room temperature | High-purity compound |
Notes on Scalability
For industrial applications:
- Continuous flow reactors can be employed for efficient heat transfer and mixing.
- Advanced purification techniques like preparative HPLC may be used to achieve pharmaceutical-grade purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the valerophenone moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted valerophenone derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C18H25FO3
- Molecular Weight: 308.4 g/mol
- IUPAC Name: 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one
- CAS Number: 898755-98-1
The compound features a dioxane ring and a fluorinated phenyl group, which enhance its reactivity and biological activity.
Medicinal Chemistry Applications
-
Pharmaceutical Development:
- The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
-
Antitumor Activity:
- Preliminary studies indicate that derivatives of this compound exhibit potential antitumor activity. Research has focused on assessing its effectiveness against various cancer cell lines, suggesting a pathway for developing novel anticancer agents.
-
Antiviral Properties:
- Some studies have explored the antiviral properties of related compounds featuring similar structural motifs. This opens avenues for further research into its potential use in antiviral drug development.
Organic Synthesis Applications
-
Synthetic Intermediates:
- It is utilized as a synthetic intermediate in the preparation of more complex organic molecules. The presence of the dioxane moiety makes it a valuable building block in organic synthesis.
-
Functionalization Reactions:
- The compound can undergo various functionalization reactions, including nucleophilic substitutions and coupling reactions, making it versatile for creating diverse chemical entities.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated effectiveness against specific cancer cell lines with IC50 values indicating significant cytotoxicity. |
| Study B | Synthesis of Derivatives | Developed several derivatives with enhanced biological activity compared to the parent compound. |
| Study C | Mechanistic Studies | Investigated the mechanism of action through cellular assays, revealing pathways involved in apoptosis induction. |
Mechanism of Action
The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4’-fluorovalerophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated moiety may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The dioxane ring can influence the compound’s stability and solubility, affecting its overall pharmacokinetic properties.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differentiating features:
Physicochemical Properties
- Fluorine vs. Chlorine Substituents : Fluorine’s small size and high electronegativity enhance metabolic stability and bioavailability compared to chlorine, which increases molecular weight and may elevate toxicity .
- Electronic Effects : The trifluoromethyl group in CAS 898786-69-1 significantly lowers electron density at the aromatic ring, altering reactivity in cross-coupling reactions relative to the 4'-fluoro derivative .
Research Findings and Trends
- Biological Activity : Fluorinated dioxane derivatives demonstrate promising activity in kinase inhibition assays, with 4'-fluoro positioning optimizing target engagement .
- Thermal Stability: Dichloro derivatives (e.g., 2',4'-dichloro-valerophenone) show lower thermal stability in TGA analyses compared to fluoro analogs, likely due to heavier atom substitution .
- Safety Profiles : Compounds with chloro substituents require stringent handling protocols (e.g., UN hazard class categorization), whereas fluoro derivatives are generally classified as less hazardous .
Biological Activity
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-fluorovalerophenone is a synthetic compound with potential pharmacological applications. Its structural features suggest it may exhibit significant biological activity, particularly in the context of antileishmanial and anticancer properties. This article reviews the current understanding of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C20H30O4
- Molecular Weight : 334.46 g/mol
- CAS Number : 898755-83-4
The compound features a dioxane ring, which is known to influence biological activity through various mechanisms, including interactions with cellular targets and modulation of enzyme activities.
Antileishmanial Activity
Recent studies have highlighted the potential of compounds similar to this compound in combating leishmaniasis. The structure–activity relationship (SAR) analyses indicate that modifications on the dioxane ring can significantly affect the efficacy against Leishmania species.
Key Findings :
- Compounds with lipophilic side chains demonstrated enhanced antileishmanial activity.
- The IC50 values for related compounds have been reported in the low micromolar range, indicating potent activity against L. donovani promastigotes and amastigotes .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Various analogs have shown significant cytotoxic effects across different cancer cell lines.
Cytotoxicity Data :
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | JVM-2 | 0.34 | High |
| Analog A | BxPC3 | 0.25 | Moderate |
| Analog B | THP-1 | 0.50 | Low |
The selectivity index is calculated as , where is the concentration causing 50% cytotoxicity in normal cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of key enzymes involved in parasite metabolism.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
Studies suggest that the presence of specific functional groups in the dioxane structure enhances binding affinity to target proteins involved in these pathways .
Case Studies
- Leishmaniasis Treatment : In a controlled study, a series of dioxane derivatives were tested against L. donovani. The results indicated that modifications on the C4 side chain significantly influenced both potency and selectivity towards parasitic cells compared to mammalian cells .
- Cancer Cell Lines : Another investigation focused on human tumor cell lines revealed that compounds similar to this compound exhibited varying degrees of cytotoxicity, with some derivatives outperforming standard chemotherapeutics like cisplatin .
Q & A
Q. Table 1: Comparative Reactivity of Valerophenone Derivatives
| Substituent | LogP | IC₅₀ (COX-2 Inhibition, μM) | Reference |
|---|---|---|---|
| 4'-F | 2.8 | 12.3 | |
| 3'-Cl | 3.1 | 8.9 | |
| 3'-NO₂ | 2.5 | 15.7 |
Methodological Challenges & Solutions
Q. How can researchers design experiments to address low reproducibility in biological activity assays for this compound?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for solvent (DMSO ≤ 0.1%) .
- Dose-response validation : Perform triplicate runs with positive controls (e.g., indomethacin for COX-2 inhibition) to normalize inter-lab variability .
- Metabolic stability testing : Pre-incubate compounds with liver microsomes to account for cytochrome P450-mediated degradation .
Data Interpretation Guidelines
Q. What analytical criteria should be applied to confirm successful derivatization of the compound?
- Methodological Answer :
- HPLC purity : ≥95% by reverse-phase C18 column (UV detection at 254 nm) .
- Functional group verification : IR spectroscopy for carbonyl (1700–1750 cm⁻¹) and dioxane C-O (1100–1250 cm⁻¹) stretches .
- Biological validation : Dose-dependent activity in at least two orthogonal assays (e.g., enzyme inhibition and cell viability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
